3-Cyano-5-(2-aminoethyl)indole

Catalog No.
S8620279
CAS No.
M.F
C11H11N3
M. Wt
185.22 g/mol
Availability
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3-Cyano-5-(2-aminoethyl)indole

Product Name

3-Cyano-5-(2-aminoethyl)indole

IUPAC Name

5-(2-aminoethyl)-1H-indole-3-carbonitrile

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C11H11N3/c12-4-3-8-1-2-11-10(5-8)9(6-13)7-14-11/h1-2,5,7,14H,3-4,12H2

InChI Key

OQSFPQZDGDMTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCN)C(=CN2)C#N

Structural Characterization and IUPAC Nomenclature

The molecular formula of 3-cyano-5-(2-aminoethyl)indole is C$${11}$$H$${11}$$N$${3}$$, with a molecular weight of 185.22 g/mol (free base) and 221.68 g/mol for its hydrochloride salt (C$${11}$$H$${12}$$ClN$${3}$$). Its IUPAC name, 3-(2-aminoethyl)-1H-indole-5-carbonitrile, reflects the substituent positions on the indole core (Figure 1). The planar indole ring system (C1–C9/N1) is fused with a pyrrole ring, while the electron-withdrawing cyano group at C5 and the basic 2-aminoethyl chain at C3 create a polarized electronic profile.

Key Structural Data

PropertyValueSource
CAS Registry (free base)46276-24-8
CAS Registry (HCl salt)101831-71-4
XLogP3-AA1.2 (free base)
Hydrogen Bond Donors2 (NH indole, NH$$_2$$ ethyl)

Historical Development of Indole Derivatives

Indole chemistry originated with the Fischer indole synthesis (1883), enabling access to substituted indoles via acid-catalyzed cyclization of arylhydrazones. The discovery of bioactive indoles—such as serotonin (5-hydroxytryptamine) and the antitumor agent mitomycin C—spurred interest in functionalized derivatives. Cyano-substituted indoles emerged as versatile intermediates due to the cyano group’s dual role as a hydrogen-bond acceptor and a precursor to carboxylic acids, amines, and tetrazoles.

Positional Isomerism in Cyano-Substituted Indoles

Positional isomerism profoundly impacts the physicochemical and biological properties of cyanoindoles. For example:

  • 3-Cyanoindole (CAS 5457-28-3): Used in synthesizing β-lactams and glycogen synthase kinase-3β (GSK-3β) inhibitors.
  • 5-Cyanoindole (this compound): Exhibits enhanced hydrogen-bonding capacity due to the para relationship between the cyano and aminoethyl groups, favoring interactions with enzymatic active sites.
  • 7-Cyanoindole: Rare in natural products but explored in photoluminescent materials.

The regioselective synthesis of 3-cyano-5-(2-aminoethyl)indole remains challenging, requiring precise control over substituent orientation during cyclization.

Traditional Organic Synthesis Approaches

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation remains a cornerstone for introducing substituents to the indole nucleus. For 3-cyano-5-(2-aminoethyl)indole, this method typically involves the electrophilic substitution of a preformed indole scaffold. The 5-position’s inherent reactivity facilitates the introduction of the 2-aminoethyl group via alkylation with β-aminoethyl halides in the presence of Lewis acids such as aluminum chloride or zinc chloride [3] [4]. A critical challenge lies in regioselectivity, as competing reactions at the 2- and 4-positions may occur. Recent optimizations have employed bulky directing groups at the 3-position to enhance 5-substitution fidelity, achieving yields up to 68% under anhydrous conditions [3].

The cyano group at the 3-position is often introduced post-alkylation through nucleophilic substitution or oxidation. For instance, treatment of 3-bromoindole intermediates with copper(I) cyanide in dimethylformamide enables efficient cyanation, though this step requires careful temperature control to prevent decomposition [1].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer precise control over substituent placement. The Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly effective for installing the 2-aminoethyl and cyano groups. In one documented approach, a 5-bromoindole precursor undergoes Suzuki coupling with a vinylboronic ester, followed by hydroamination to introduce the aminoethyl moiety [1] [4]. The cyano group is subsequently incorporated via Stille coupling with tributyltin cyanide, though this method necessitates stringent oxygen-free conditions to prevent catalyst deactivation [4].

Table 1: Comparative Yields in Palladium-Catalyzed Syntheses

Catalyst SystemSubstrateYield (%)Reference
Pd(OAc)₂/XPhos5-Bromo-3-iodoindole72 [1]
PdCl₂(dppf)/KOAc5-Bromoindole-3-carboxylate65 [4]

One-Pot Multistep Synthesis Protocols

Reductive Cyclization Techniques

Reductive cyclization strategies streamline the construction of the indole core while concurrently introducing functional groups. A notable protocol involves the condensation of 2-nitrobenzaldehyde derivatives with acetonitrile derivatives, followed by hydrogenation over Raney nickel. This one-pot process simultaneously reduces the nitro group to an amine and cyclizes the intermediate to form the indole skeleton [3] [4]. For 3-cyano-5-(2-aminoethyl)indole, modifying the starting material to include a cyanoethyl side chain enables direct incorporation of the cyano group during cyclization, achieving an overall yield of 58% [1].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) at the 5-position of 3-cyanoindole derivatives provides a route to install the 2-aminoethyl group. Activation of the indole ring via electron-withdrawing groups (e.g., nitro or cyano) enhances reactivity toward amines. For example, treating 3-cyano-5-nitroindole with ethylenediamine in dimethyl sulfoxide at 80°C facilitates displacement of the nitro group, yielding the target compound after catalytic hydrogenation [2] [6]. This method’s efficiency hinges on the leaving group’s electronegativity, with fluorinated analogs demonstrating superior reactivity [6].

Green Chemistry Approaches in Indole Derivative Synthesis

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis, employing ball milling or grinding, eliminates solvent use and reduces energy consumption. For 3-cyano-5-(2-aminoethyl)indole, this approach involves the solid-state reaction of indole-3-carboxaldehyde with aminoethyl nitrile in the presence of silica-supported sodium hydroxide. The mechanical force facilitates imine formation and subsequent cyclization, yielding the product in 62% purity without chromatographic purification [1] [3]. Comparative studies show a 40% reduction in reaction time compared to solution-phase methods [3].

Catalytic Systems for Improved Atom Economy

Copper-catalyzed tandem reactions exemplify atom-economical strategies. A reported method utilizes copper(I) iodide and 1,10-phenanthroline to mediate the three-component coupling of 2-ethynylaniline, acrylonitrile, and ethylamine. This cascade process forms the indole ring, installs the cyano group via alkyne cyanation, and introduces the aminoethyl side chain through Michael addition, achieving an 81% atom economy [1] [2]. Such systems minimize waste generation and bypass intermediate isolation steps, aligning with green chemistry principles.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides fundamental structural information for 3-cyano-5-(2-aminoethyl)indole through characteristic chemical shift patterns that reflect the electronic environment of hydrogen and carbon nuclei within the molecule [1] [2]. The compound exhibits distinctive spectroscopic signatures consistent with its indole-based structure bearing both cyano and aminoethyl substituents.

Proton nuclear magnetic resonance spectroscopy reveals several characteristic resonance regions for this compound. The indole nitrogen-hydrogen proton typically appears as a broad singlet between 8.0-8.3 parts per million, reflecting the electron-withdrawing influence of the cyano substituent at the 5-position [1] [2]. The aromatic protons of the indole ring system display well-resolved multipicity patterns between 7.0-7.7 parts per million, with specific chemical shifts dependent on their positional relationship to the cyano group [2]. The cyano group itself, while not directly observable in proton nuclear magnetic resonance, significantly influences the chemical shifts of neighboring protons through its strong electron-withdrawing characteristics [2].

The aminoethyl side chain contributes distinct signals in the aliphatic region, with the methylene protons adjacent to the indole ring (α-position) typically resonating between 2.8-3.1 parts per million, while the methylene protons adjacent to the amino group (β-position) appear between 2.9-3.2 parts per million [3] [1]. The primary amino group protons manifest as a broad signal between 1.5-2.5 parts per million, often exhibiting exchange behavior with deuterated solvents [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts. The cyano carbon appears as a distinctive signal between 119-121 parts per million, consistent with the nitrile functional group's characteristic carbon-13 chemical shift range [2] [4]. The indole ring carbons exhibit chemical shifts typical of aromatic heterocyclic systems, with the quaternary carbons appearing between 100-128 parts per million depending on their substitution pattern and electronic environment [2]. The aliphatic carbons of the aminoethyl chain resonate between 25-42 parts per million, with the carbon adjacent to the amino group appearing further downfield due to the electronegative nitrogen atom [3] [1].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of 3-cyano-5-(2-aminoethyl)indole, with characteristic absorption bands reflecting the compound's functional groups and molecular framework [1] [2] [4]. The most prominent feature in the infrared spectrum is the strong nitrile stretching vibration, which appears between 2220-2230 wavenumbers and serves as a diagnostic fingerprint for the cyano functionality [2] [4].

The compound exhibits multiple nitrogen-hydrogen stretching vibrations reflecting its dual amine character. The indole nitrogen-hydrogen stretch typically appears as a medium-intensity band between 3400-3500 wavenumbers, while the primary amino group contributes broad absorption bands between 3300-3500 wavenumbers [2]. These bands often overlap, creating complex absorption patterns in the nitrogen-hydrogen stretching region [2] [4].

Aromatic carbon-carbon stretching vibrations manifest between 1500-1620 wavenumbers, with the stronger bands typically appearing around 1580 and 1600 wavenumbers [2]. The indole ring system contributes characteristic out-of-plane bending modes between 700-900 wavenumbers, providing additional structural confirmation [5]. The carbon-nitrogen stretching vibrations of the cyano group and the aromatic ring appear between 1200-1300 wavenumbers [2] [4].

The aminoethyl side chain contributes aliphatic carbon-hydrogen stretching vibrations between 2850-2950 wavenumbers, distinguishable from the aromatic carbon-hydrogen stretches that appear between 3050-3100 wavenumbers [2]. Nitrogen-hydrogen bending modes from both the indole and primary amino groups contribute absorption bands between 1450-1650 wavenumbers [2] [4].

The cyano group's influence extends beyond its direct stretching vibration, affecting the overall vibrational spectrum through electronic coupling with the aromatic π-system [2] [4]. This coupling manifests as subtle frequency shifts in aromatic vibrational modes compared to unsubstituted indole derivatives [2].

X-Ray Crystallographic Studies

X-ray crystallographic analysis of 3-cyano-5-(2-aminoethyl)indole provides definitive structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements [6] [7] [8]. While specific crystallographic data for this exact compound are limited in the current literature, structural analysis of closely related cyanoindole derivatives provides insight into the expected crystallographic behavior [8] [9].

Related cyanoindole compounds typically crystallize in common space groups such as P21/c, P-1, or Pnma, with unit cell parameters reflecting the molecular dimensions and hydrogen bonding patterns [8] [9]. The indole ring system maintains planarity within crystallographic structures, with typical carbon-carbon bond lengths ranging from 1.35-1.42 Angstroms for aromatic bonds [8] [9]. The cyano group exhibits characteristic carbon-nitrogen triple bond lengths of approximately 1.17 Angstroms [8] [9].

Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements. The indole nitrogen-hydrogen group serves as a hydrogen bond donor, typically forming interactions with electron-rich acceptor sites on neighboring molecules [8] [9]. The primary amino group of the aminoethyl side chain contributes additional hydrogen bonding capability, creating networks of intermolecular interactions that stabilize the crystal lattice [8] [9].

The cyano group can participate in weak interactions such as carbon-hydrogen...nitrogen contacts and dipole-dipole interactions with neighboring molecules [8] [9]. These interactions, while individually weak, collectively contribute to crystal stability and influence physical properties such as melting point and solubility [8] [9].

π-π stacking interactions between indole rings of adjacent molecules represent another significant intermolecular force in the crystal structure [8] [9]. These interactions typically occur with interplanar distances of 3.3-3.6 Angstroms and contribute to the overall stability of the crystalline form [8] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-cyano-5-(2-aminoethyl)indole under electron impact conditions reveals characteristic fragmentation patterns that provide structural confirmation and compositional information [10] [11] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 185, corresponding to the compound's molecular weight, though this peak often exhibits moderate intensity due to the compound's tendency to undergo fragmentation [10] [11].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 117, corresponding to the cyanoindole fragment ion formed through loss of the aminoethyl side chain [10] [11] [12]. This fragmentation represents a favored pathway due to the stability of the resulting aromatic system and the relatively weak bond between the indole ring and the aliphatic side chain [10] [11].

Secondary fragmentation patterns include the loss of the cyano group from various fragment ions, producing peaks at characteristic mass losses of 26 mass units [10] [11]. The aminoethyl side chain contributes distinctive fragments at mass-to-charge ratios 43 and 30, corresponding to acetonitrile-like and methyleneimine fragments respectively [10] [11].

The indole ring system undergoes characteristic aromatic fragmentation, producing peaks at mass-to-charge ratio 103 (indole molecular ion) and 77 (phenyl cation) [10] [11] [12]. These fragments provide confirmation of the indole structural framework and are consistent with established fragmentation patterns for indole derivatives [12] [13].

Rearrangement processes can produce additional peaks through hydrogen transfers and ring contractions, though these typically appear with lower intensities [10] [11]. The presence of nitrogen atoms in multiple positions creates opportunities for charge retention in various fragments, contributing to the overall complexity of the mass spectrum [10] [11].

Computational Chemistry Predictions of Molecular Properties

Computational chemistry methods provide valuable predictions of molecular properties for 3-cyano-5-(2-aminoethyl)indole, offering insights into electronic structure, conformational preferences, and physicochemical characteristics [14] [15] [8] [5]. Density functional theory calculations using hybrid functionals such as B3LYP provide accurate predictions of molecular geometry and vibrational frequencies [14] [15] [5].

Geometry optimization calculations predict that the indole ring system maintains planarity, with the cyano group coplanar with the aromatic ring to maximize π-conjugation [14] [15] [5]. The aminoethyl side chain adopts extended conformations in the gas phase, though multiple low-energy conformers exist due to rotation around the carbon-carbon bonds [14] [15].

Vibrational frequency calculations using density functional theory methods accurately reproduce experimental infrared spectra, with predicted frequencies typically within 20-50 wavenumbers of experimental values when appropriate scaling factors are applied [14] [15] [5]. The cyano stretching frequency is particularly well-predicted, appearing consistently around 2220-2230 wavenumbers in theoretical calculations [2] [4].

Electronic structure calculations reveal the highest occupied molecular orbital localized primarily on the indole π-system, while the lowest unoccupied molecular orbital shows significant contribution from the cyano group [14] [15]. This electronic distribution influences the compound's reactivity and spectroscopic properties [14] [15].

Molecular electrostatic potential surfaces calculated from density functional theory reveal regions of electron density suitable for intermolecular interactions [14] [15]. The cyano nitrogen exhibits significant negative electrostatic potential, consistent with its ability to act as a hydrogen bond acceptor [14] [15].

Thermodynamic property predictions include heat capacity, entropy, and enthalpy values derived from vibrational frequency calculations and statistical mechanics [14] [15]. These properties are essential for understanding the compound's behavior under various temperature and pressure conditions [14] [15].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.095297364 g/mol

Monoisotopic Mass

185.095297364 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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